2-Butyl-3-propyloxirane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
117842-34-9 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
2-butyl-3-propyloxirane |
InChI |
InChI=1S/C9H18O/c1-3-5-7-9-8(10-9)6-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
IKNXPNNMKVOEMV-UHFFFAOYSA-N |
SMILES |
CCCCC1C(O1)CCC |
Canonical SMILES |
CCCCC1C(O1)CCC |
Synonyms |
Oxirane, 2-butyl-3-propyl- |
Origin of Product |
United States |
Synthetic Methodologies for 2 Butyl 3 Propyloxirane and Analogous Alkyl Substituted Oxiranes
Established Epoxidation Protocols for Alkene Substrates
The most direct and widely employed method for synthesizing oxiranes is the epoxidation of alkenes. For the synthesis of 2-butyl-3-propyloxirane, the logical precursor is (E)- or (Z)-5-decene. The reaction involves the transfer of a single oxygen atom to the double bond of the alkene, forming the characteristic three-membered oxirane ring.
A variety of reagents and catalytic systems have been developed for this transformation. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are classic stoichiometric oxidants for this purpose. The reaction with m-CPBA is known to be stereospecific, meaning that a trans-alkene will yield a trans-epoxide and a cis-alkene will yield a cis-epoxide. libretexts.org For instance, the epoxidation of (E)-5-decene with m-CPBA results in the formation of trans-2-butyl-3-propyloxirane. oup.com
Modern approaches often utilize catalytic systems to improve efficiency and reduce waste. These systems typically involve a metal catalyst and a terminal oxidant. For example, manganese and cobalt complexes have been shown to be effective catalysts for alkene epoxidation. researchgate.netorganic-chemistry.org Hydrogen peroxide is an increasingly popular terminal oxidant due to its environmentally benign nature, with water as the only byproduct. rsc.orgnih.gov The epoxidation of various alkenes, including terminal and internal ones, has been successfully achieved using hydrogen peroxide in the presence of suitable catalysts. nih.govprinceton.edu
The choice of solvent can also play a crucial role in the outcome of the epoxidation reaction. While nonaqueous solvents are often used to prevent the hydrolysis of the epoxide product, biphasic systems employing a phase-transfer catalyst can also be highly effective. sci-hub.st
| Alkene Substrate | Epoxidation Reagent/System | Product | Key Features |
| (E)-5-Decene | m-CPBA | trans-2-Butyl-3-propyloxirane | Stereospecific, high yield. oup.com |
| (Z)-5-Decene | Br+/DMSO followed by base | α-Bromoketone | Intermediate in a multi-step synthesis. nih.gov |
| Various Alkenes | H2O2, Manganese Catalyst | Corresponding Epoxides | Environmentally friendly, good yields. organic-chemistry.org |
| Various Alkenes | H2O2, Tungsten-based polyoxometalate catalyst | Corresponding Epoxides | Solvent-free conditions, applicable to biorenewable terpenes. rsc.org |
| α,β-Unsaturated Ketones | Cyclohexylidenebishydroperoxide, KOH | α,β-Epoxy ketones | High yields under mild conditions. nih.gov |
Stereoselective Synthetic Pathways to Substituted Oxiranes
Achieving control over the stereochemistry of the oxirane ring is a significant challenge in organic synthesis. For a molecule like this compound, which has two stereocenters, four possible stereoisomers exist. The development of stereoselective methods is therefore of paramount importance.
Chiral Catalyst-Mediated Asymmetric Epoxidations for Enantiomeric Enrichment
Asymmetric epoxidation, a reaction that preferentially forms one enantiomer of an epoxide over the other, is a powerful tool for accessing chiral building blocks. The Sharpless asymmetric epoxidation is a landmark achievement in this field, utilizing a titanium tetraisopropoxide catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate ligand to achieve high enantioselectivity for the epoxidation of allylic alcohols. quimicaorganica.org
For non-functionalized alkenes, such as 5-decene, other catalytic systems have been developed. Chiral iminium salts have emerged as effective catalysts for the asymmetric epoxidation of both cis- and trans-alkenes. acs.orglboro.ac.ukpsu.edu These catalysts, often derived from chiral amines, mediate the transfer of an oxygen atom from an oxidant like Oxone to the alkene, affording epoxides with high enantiomeric excess (ee). lboro.ac.uk Another notable method is the Shi epoxidation, which employs a fructose-derived organocatalyst to epoxidize alkenes with good to excellent yields and selectivities. sigmaaldrich.com
| Catalyst Type | Alkene Type | Key Features |
| Sharpless Catalyst (Titanium/DET) | Allylic Alcohols | High enantioselectivity. quimicaorganica.org |
| Chiral Iminium Salts | cis- and trans-Alkenes | Effective for unfunctionalized alkenes, high ee achievable. acs.orglboro.ac.uk |
| Shi Catalyst (Fructose-derived) | trans- and some cis-Alkenes | Organocatalytic, good yields and selectivities. sigmaaldrich.com |
| Cobalt Complexes | Trisubstituted Alkenes | Enantioselective epoxidation with PhIO as oxidant. researchgate.net |
Intramolecular Cyclization and Ring-Forming Reactions
Intramolecular reactions provide an alternative and often highly stereocontrolled route to oxiranes. The Williamson ether synthesis, when applied intramolecularly to a halohydrin, is a classic method for epoxide formation. quimicaorganica.org This involves the deprotonation of the alcohol to form an alkoxide, which then displaces the adjacent halide via an intramolecular SN2 reaction.
More advanced strategies involve the cyclization of more complex precursors. For example, the acid-catalyzed cyclization of alkenyl alcohols can lead to the formation of oxacycles, including epoxides. researchgate.net The presence of a silyl (B83357) group on the alkenyl alcohol can enhance the efficiency and stereoselectivity of this process. uva.es Furthermore, silver(I)-catalyzed intramolecular cyclizations of epoxide-propargylic esters have been developed to construct complex oxazine (B8389632) derivatives, showcasing the versatility of epoxide chemistry. nih.gov
Carbenoid-Mediated Oxirane Formation, including β-Oxido Carbenoids
Carbenoids, reactive intermediates containing a carbon atom with a lone pair of electrons and a leaving group, offer another pathway to oxiranes. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a well-known example where a carbenoid-like species reacts with an aldehyde or ketone to form an epoxide. quimicaorganica.org
More recently, the chemistry of β-oxido carbenoids has been explored for the stereoselective synthesis of highly substituted oxiranes. acs.org These intermediates, generated from α,α-dihaloalcohols, can be trapped with electrophiles to produce tri- and tetrasubstituted oxiranes with high diastereoselectivity. researchgate.net This methodology has been successfully applied to the synthesis of trifluoromethyl-substituted oxiranes. acs.org Rhodium carbenoids have also been employed in cyclization reactions to form cyclic ethers, including oxepanes. rsc.org
Multicomponent Approaches for Complex Oxirane Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have gained significant attention for their efficiency and atom economy. Several MCRs have been developed for the synthesis of complex molecules incorporating an oxirane ring. rsc.orgrsc.org For instance, the one-pot reaction of 2-acetyl-oxirane-2-carboxamides, arylaldehydes, and malononitrile (B47326) can efficiently produce spiro[isoquinolinone-4,2'-oxiranes]. rsc.orgrsc.org Another example involves the synthesis of 1,4-oxathiane-3-thiones from nitromethane, carbon disulfide, and oxiranes under microwave irradiation. epa.gov
Approaches to Diastereomeric and Enantiomeric Purity of this compound Stereoisomers
The synthesis of a single, pure stereoisomer of this compound requires careful consideration of the starting material's geometry and the reaction's stereochemical course.
As mentioned, the epoxidation of (E)-5-decene with a stereospecific reagent like m-CPBA will yield trans-2-butyl-3-propyloxirane as a racemic mixture of the (2R,3S) and (2S,3R) enantiomers. Similarly, the epoxidation of (Z)-5-decene will produce the cis-epoxide as a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.
To obtain enantiomerically pure this compound, one must employ an asymmetric epoxidation method. For instance, using a chiral iminium salt catalyst could, in principle, selectively produce one enantiomer of the trans or cis epoxide from the corresponding alkene. The enantiomeric purity of the product is typically determined by chiral chromatography techniques.
An alternative approach to obtaining enantiopure oxiranes involves the use of chiral starting materials. For example, optically active 2-propyloxirane has been prepared from D- or L-norvaline, with the desired optical purity achieved through repeated recrystallizations of intermediate products. google.com This principle could be extended to the synthesis of enantiopure this compound by starting with a chiral precursor that contains one of the desired stereocenters.
Stereochemical Control and Stereochemical Analysis in 2 Butyl 3 Propyloxirane Transformations
Diastereocontrol in Oxirane Ring Formation and Subsequent Functionalization
Diastereocontrol in the formation of the 2-butyl-3-propyloxirane ring is most commonly achieved through the stereospecific epoxidation of a precursor alkene, non-4-ene. The stereochemistry of the starting alkene directly dictates the relative stereochemistry of the resulting epoxide.
The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a concerted, syn-addition where the oxygen atom is delivered to the same face of the double bond. This stereospecificity ensures that a trans-alkene yields a trans-epoxide and a cis-alkene yields a cis-epoxide. libretexts.org Therefore, controlling the diastereoselectivity of the oxirane formation is contingent on the selective synthesis of the cis- or trans-non-4-ene.
Synthesis of trans-2-Butyl-3-propyloxirane : The synthesis begins with the reduction of non-4-yne. A dissolving metal reduction, typically using sodium in liquid ammonia, selectively produces trans-non-4-ene. The mechanism involves a radical anion intermediate, where the more stable trans configuration is favored to minimize steric strain between the alkyl groups. Subsequent epoxidation of this trans-alkene affords trans-2-butyl-3-propyloxirane.
Synthesis of cis-2-Butyl-3-propyloxirane : To obtain the cis-diastereomer, non-4-yne is reduced using catalytic hydrogenation with a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate (B1210297) and quinoline). This method facilitates the syn-addition of hydrogen to the alkyne, yielding cis-non-4-ene, which can then be epoxidized to give cis-2-butyl-3-propyloxirane.
The functionalization of these diastereomerically pure oxiranes proceeds via stereospecific mechanisms. For instance, nucleophilic ring-opening reactions typically occur with an inversion of configuration at the center of attack, preserving the stereochemical integrity established during the epoxidation step.
| Starting Material | Key Reagent(s) | Intermediate Alkene | Epoxidation Product |
| Non-4-yne | Na, NH₃ (liquid) | trans-Non-4-ene | trans-2-Butyl-3-propyloxirane |
| Non-4-yne | H₂, Lindlar's Catalyst | cis-Non-4-ene | cis-2-Butyl-3-propyloxirane |
Enantioselective Transformations Involving Oxirane Intermediates
While diastereocontrol allows for the selective synthesis of cis and trans isomers, enantioselective transformations are required to produce optically active, enantioenriched this compound. This is typically achieved through asymmetric epoxidation of the parent alkene using chiral catalysts. princeton.edu
Several catalytic systems have been developed for the enantioselective epoxidation of unfunctionalized alkenes. princeton.edu
Jacobsen-Katsuki Epoxidation : This method employs chiral manganese-salen complexes as catalysts. princeton.edu These systems are particularly effective for the epoxidation of cis-disubstituted alkenes. mdpi.com The catalyst creates a chiral environment that directs the oxidant (e.g., sodium hypochlorite) to one face of the alkene over the other, resulting in the formation of one enantiomer in excess. mdpi.com
Shi Epoxidation : This organocatalytic approach uses a fructose-derived ketone as the catalyst in conjunction with Oxone as the oxidant. organic-chemistry.org It is highly effective for various alkenes, including trans-disubstituted and trisubstituted olefins, often providing high enantiomeric excesses (ee). organic-chemistry.org
Sharpless Asymmetric Epoxidation : While primarily used for allylic alcohols, the principles of using a chiral catalyst (a titanium-tartrate complex) to direct the stereochemical outcome have broadly influenced the development of other asymmetric oxidation methods. orgsyn.org
Another powerful strategy for generating enantioenriched epoxides is the catalytic asymmetric Corey-Chaykovsky epoxidation of ketones. mdpi.com This method involves the reaction of a ketone with a sulfur ylide, mediated by a chiral catalyst, to form a 2,2-disubstituted epoxide. mdpi.comthieme-connect.de For instance, a heterobimetallic La-Li₃-BINOL complex has been shown to effectively catalyze the reaction between methyl ketones and dimethyloxosulfonium methylide to produce terminal epoxides with high yields and enantioselectivity. mdpi.com
| Catalyst System | Type | Typical Substrates | Key Features |
| Jacobsen-Katsuki | Organometallic (Mn-Salen) | cis-Alkenes, Conjugated Alkenes princeton.edumdpi.com | Effective with NaClO as oxidant; can be performed in aqueous micellar systems. mdpi.com |
| Shi Epoxidation | Organocatalytic (Chiral Ketone) | trans-Alkenes, Trisubstituted Alkenes organic-chemistry.org | Uses Oxone as a green oxidant; catalyst derived from carbohydrates. organic-chemistry.org |
| La-Li₃-BINOL (LLB) Complex | Organometallic (Lanthanide) | Methyl Ketones mdpi.com | Corey-Chaykovsky epoxidation; provides 2,2-disubstituted epoxides. mdpi.com |
Stereochemical Implications of Nucleophilic Ring-Opening Processes
The ring-opening of epoxides by nucleophiles is a fundamental transformation for creating highly functionalized molecules like β-amino alcohols and 1,2-diols. rsc.org The stereochemical outcome of this process is highly predictable, typically proceeding through an Sₙ2 mechanism. This results in the inversion of stereochemistry at the carbon atom subjected to nucleophilic attack. weebly.com
For an unsymmetrical epoxide like this compound, the regioselectivity of the nucleophilic attack is critical. The nucleophile can attack either the C2 (bearing the butyl group) or the C3 (bearing the propyl group).
Under basic or neutral conditions , the attack generally occurs at the less sterically hindered carbon atom.
Under acidic conditions , the epoxide oxygen is first protonated, and the nucleophile attacks the carbon atom that can better stabilize the resulting partial positive charge (the more substituted carbon).
However, for an epoxide with two secondary alkyl substituents like this compound, the steric and electronic differences between the two carbons are minimal, often leading to a mixture of regioisomers. rsc.org To overcome this, catalyst-controlled regioselective ring-opening has been developed. For instance, cationic aluminum salen catalysts have been shown to direct nucleophiles like aniline (B41778) to one carbon of an unbiased trans-epoxide with high regioselectivity, overriding the substrate's inherent, weak bias. rsc.org The reaction's stereospecificity (inversion of configuration) combined with the catalyst's regiocontrol allows for the synthesis of a specific stereoisomer of the product.
The Payne rearrangement is another relevant transformation, particularly for 2,3-epoxy amines and alcohols. psu.edu Under basic conditions, an equilibrium can be established between isomeric epoxy alcohols or amines. This process can be coupled with a nucleophilic trapping step, where a nucleophile selectively attacks the more reactive epoxide isomer (often a terminal epoxide), thereby shifting the equilibrium and leading to a single, stereochemically defined product. psu.edu
Methodologies for Stereochemical Assignment in Substituted Oxiranes
Determining the precise stereochemistry—both relative (cis/trans) and absolute (R/S)—of this compound and its derivatives is essential. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for determining the relative stereochemistry. mdpi.com The coupling constants (³J_HH) between the protons on the oxirane ring can often distinguish between cis and trans isomers. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations that help assign relative configurations. nih.gov In some cases, computational methods are used to calculate the expected NMR chemical shifts for all possible stereoisomers, and these are compared with experimental data to identify the correct structure. acs.org
Gas Chromatography (GC) : Chiral GC is a primary method for determining the enantiomeric excess (ee) of a chiral epoxide. princeton.edu By using a chiral stationary phase, the enantiomers of a compound can be separated, and their relative peak areas provide a quantitative measure of enantiopurity. uni-koeln.de GC coupled with Mass Spectrometry (GC-MS) is used to confirm the identity and purity of the products. researchgate.net
Chemical Derivatization : The stereochemistry of an epoxide can sometimes be determined by converting it into a derivative whose stereochemistry is known or easier to determine. For example, ring-opening the epoxide to form a diol and then comparing its properties to an authentic sample made via a stereochemically defined route (like Sharpless asymmetric dihydroxylation) can confirm the original epoxide's structure. researchgate.net
| Technique | Application | Information Obtained |
| ¹H and ¹³C NMR | Structure Elucidation | Relative stereochemistry (cis/trans) from coupling constants and chemical shifts. mdpi.comnih.gov |
| NOE Spectroscopy | Structure Elucidation | Through-space proton correlations to confirm relative stereochemistry. nih.gov |
| Chiral Gas Chromatography (GC) | Enantiomeric Purity Analysis | Separation of enantiomers and determination of enantiomeric excess (ee). princeton.edu |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity and Identity | Analysis of product purity and confirmation of molecular weight. researchgate.net |
| Chemical Derivatization | Stereochemical Correlation | Conversion to a known compound to assign absolute or relative stereochemistry. researchgate.net |
| Computational Chemistry | Structure Validation | Prediction of NMR spectra for comparison with experimental data. acs.org |
Reactivity Profiles and Mechanistic Investigations of 2 Butyl 3 Propyloxirane
Nucleophilic Ring-Opening Reactions
The reaction of epoxides with nucleophiles is a cornerstone of organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. thieme-connect.de The regioselectivity and stereochemistry of this ring-opening process are dictated by a combination of factors, including the nature of the nucleophile, the reaction conditions (acidic or basic), and the substitution pattern of the epoxide.
Regioselectivity and Stereochemistry of Nucleophilic Attack
The ring-opening of an unsymmetrical epoxide like 2-butyl-3-propyloxirane can proceed via two main pathways, leading to two regioisomeric products. The preferred site of nucleophilic attack is influenced by both steric and electronic factors. magtech.com.cn
Under basic or neutral conditions, with strong nucleophiles, the reaction generally follows an SN2 mechanism. libretexts.orglibretexts.org The nucleophile attacks the less sterically hindered carbon atom. For this compound, this would be the carbon atom bearing the propyl group, as the butyl group presents a slightly larger steric hindrance. This attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center.
In contrast, under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group. ucalgary.ca This is followed by nucleophilic attack. The transition state has significant carbocation character, and the positive charge is better stabilized on the more substituted carbon atom. libretexts.org Therefore, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon, which in this case is the carbon bearing the butyl group. The attack still occurs with backside inversion of stereochemistry. ucalgary.ca
The balance between steric and electronic effects ultimately controls the regioselectivity of the ring-opening reaction. magtech.com.cn
Reactivity with Diverse Nucleophiles, including Amines, Alcohols, and Thiols
The strained ring of this compound readily reacts with a variety of nucleophiles. thieme-connect.de
Amines: Amines are effective nucleophiles for epoxide ring-opening, leading to the formation of β-amino alcohols. rsc.orgrsc.org The reaction is typically carried out under neutral or slightly acidic conditions. The regioselectivity follows the principles outlined above, with attack at the less substituted carbon favored under neutral conditions. The resulting β-amino alcohols are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules. rsc.org
Alcohols: In the presence of an acid or base catalyst, alcohols can open the epoxide ring to form β-hydroxy ethers. libretexts.org Acid-catalyzed ring-opening by alcohols will favor attack at the more substituted carbon, while base-catalyzed reactions will favor the less substituted carbon. libretexts.orgucalgary.ca
Thiols: Thiols, particularly in their deprotonated thiolate form, are potent nucleophiles that readily open epoxide rings to yield β-hydroxy thioethers. uomustansiriyah.edu.iq These reactions are typically performed under basic conditions, favoring attack at the less substituted carbon atom. uomustansiriyah.edu.iq
Rearrangement Reactions of Substituted Oxiranes
Substituted oxiranes, including this compound, can undergo various rearrangement reactions, often promoted by strong bases or organometallic reagents. These rearrangements can lead to the formation of synthetically useful products such as allyl alcohols and ketones.
Lithiated Oxirane Rearrangements: β-Elimination to Allyl Alcohols and α-Lithiation to Ketones
The treatment of epoxides with strong lithium amide bases can induce isomerization to allylic alcohols via a β-elimination process. wikipedia.org This reaction involves the deprotonation of a carbon atom adjacent to the epoxide ring, followed by a concerted C-O bond cleavage. wikipedia.org In the case of this compound, β-elimination can occur on either side of the epoxide, potentially leading to a mixture of allylic alcohol isomers. The stereochemistry of the resulting double bond is influenced by the transition state geometry, with a preference for the trans isomer to minimize non-bonding interactions. wikipedia.org
Alternatively, under certain conditions, α-lithiation of the epoxide ring can occur, where a proton is removed from one of the epoxide carbons. thieme-connect.compsu.edu This generates a highly reactive α-lithiated epoxide intermediate. This intermediate can then rearrange via a 1,2-hydride shift to form the corresponding ketone. wikipedia.org For this compound, this would lead to the formation of 4-nonanone (B1580890) or 5-nonanone, depending on which epoxide carbon is lithiated and undergoes rearrangement.
| Starting Material | Reagent | Reaction Type | Product(s) |
| This compound | Strong Lithium Amide Base | β-Elimination | Allyl Alcohols |
| This compound | Organolithium Reagent | α-Lithiation/Rearrangement | Ketones (e.g., 4-nonanone, 5-nonanone) |
Transition Metal-Catalyzed Reactions
Transition metal catalysts have emerged as powerful tools in organic synthesis, enabling a wide range of transformations, including reactions involving epoxides. semanticscholar.org These catalysts can influence the reactivity and selectivity of epoxide ring-opening and other transformations.
For a disubstituted epoxide like this compound, transition metal catalysts can play a significant role in controlling the regioselectivity of nucleophilic attack. rsc.org For instance, certain Lewis acidic metal complexes can coordinate to the epoxide oxygen, activating it towards nucleophilic attack. The ligands on the metal center can create a chiral environment, enabling enantioselective ring-opening reactions, or can sterically block one face of the epoxide, directing the nucleophile to the other.
Furthermore, transition metals can catalyze novel cycloaddition reactions involving epoxides. williams.edu While specific examples involving this compound are not extensively documented, the general reactivity patterns of epoxides in the presence of transition metals suggest potential for various catalytic transformations. These could include isomerization, reduction, and carbon-carbon bond-forming reactions.
| Catalyst Type | Potential Transformation of this compound |
| Lewis Acidic Metal Complexes | Regio- and Enantioselective Ring-Opening |
| Palladium Nanoparticles | Aerobic Oxidation (if a hydroxyl group is present) |
| Rhodium Complexes | Isomerization, Hydroformylation (if unsaturated) |
The chemical reactivity of epoxides is dominated by the high ring strain of the three-membered ether ring, making them susceptible to ring-opening reactions by a variety of nucleophiles and electrophiles. This compound, also known as 4,5-epoxynonane, possesses a disubstituted oxirane ring, and its reactivity is a subject of interest in synthetic chemistry for the generation of functionalized acyclic compounds. nih.govlookchem.com The substitution pattern influences the steric and electronic properties at the two carbon atoms of the epoxide, directing the regioselectivity of ring-opening reactions.
Catalytic and Electrophilic Activation
Transition metal catalysis offers powerful methods for the activation and transformation of otherwise stable chemical bonds. Rhodium catalysts, in particular, are versatile for a wide range of organic reactions, including cycloadditions, C-H activation, and hydroformylation. e-bookshelf.de While direct rhodium-catalyzed transformations of this compound are not extensively documented, the principles of rhodium catalysis can be applied to understand its potential reactivity.
Rhodium(I) complexes are known to catalyze the hydroformylation of alkenes, and similar reactivity could be envisioned for epoxides, potentially leading to hydroxy-aldehydes after ring-opening and carbon monoxide insertion. Furthermore, rhodium-catalyzed C-H activation presents a pathway for functionalizing the alkyl chains of the epoxide. nih.gov More complex transformations can be achieved through Rh(III)-catalyzed processes. For instance, Rh(III) catalysts can engage in oxidative coupling with alkenes through an electrophilic deprotonation pathway to form a rhodium-aryl intermediate, which then undergoes insertion. nih.gov A similar mechanism could potentially be adapted for epoxides, where the catalyst activates the C-O bond.
A key rhodium-catalyzed reaction is the carboamination of alkenes, which installs both a carbon and a nitrogen group across a double bond. dicp.ac.cn This proceeds through a proposed mechanism involving the transmetalation of a rhodium(III) catalyst with an arylboronic acid, followed by migratory insertion of the alkene into the Rh(III)-aryl bond. Subsequent reaction with a nitrene source leads to the carboamination product. dicp.ac.cn The strained C-O bonds of an epoxide could potentially engage in similar migratory insertion steps, leading to novel amino alcohol derivatives.
The table below illustrates the scope of a rhodium-catalyzed hydrovinylation reaction, demonstrating the catalyst's ability to facilitate C-C bond formation with various olefins, a principle that could be extended to the functionalization of epoxide-containing molecules. nih.gov
Table 1: Rh(I)-Catalyzed Hydrovinylation of Aldehyde with Various Alkenes
| Entry | Alkene | Product | Yield (%) |
|---|---|---|---|
| 1 | 1-Hexene | 2-Propyl-2,4-heptadienal | 81 |
| 2 | Styrene | 2-Phenyl-2,4-heptadienal | 77 |
| 3 | Ethyl acrylate | Ethyl 4-formyl-4,6-octadienoate | 72 |
| 4 | Vinyl chloride | 2-(Chloromethyl)-2,4-heptadienal | 65 |
| 5 | tert-Butylacetylene | 2-(tert-Butyl)-2,4,6-heptatrienal | 75 |
Data adapted from a study on Rh(I)-catalyzed hydrovinylation of 2-propyl-2-enal. This demonstrates the catalyst's versatility with various unsaturated partners. nih.gov
The carbonylation of epoxides is a synthetically valuable transformation that incorporates a carbonyl group into the molecule, typically leading to the formation of β-lactones (oxetan-2-ones) or, in the presence of a co-catalyst and different reaction pathways, cyclic carbonates. This reaction often employs transition metal carbonyl complexes as catalysts.
A highly effective method for this transformation is the carbonylative desymmetrization of meso-epoxides using chiral catalyst systems, such as those based on an aluminum(III) cation paired with a cobalt tetracarbonyl anion, [Co(CO)₄]⁻. rsc.org For a meso-epoxide like cis-2-butyl-3-propyloxirane, such a reaction could, in principle, yield a trans-β-lactone with high enantioselectivity. The mechanism involves the coordination of a Lewis acidic metal center to the epoxide oxygen, activating it for a backside attack by the cobalt tetracarbonyl anion. This is followed by migratory insertion of carbon monoxide and subsequent ring-closing to form the β-lactone product and regenerate the catalyst. rsc.org
The electronic properties of the catalyst's ligand system can significantly influence the enantioselectivity of the carbonylation. Studies on the carbonylation of various cis-dialkyl epoxides have shown that excellent yields and enantiomeric excesses (ee) can be achieved. rsc.org
Table 2: Enantioselective Carbonylation of Symmetrical cis-Epoxides to trans-β-Lactones
| Entry | Epoxide Substrate | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | cis-2,3-Dimethyloxirane | (3R,4R)-3,4-Dimethyloxetan-2-one | 94 | 97 |
| 2 | cis-2,3-Diethyloxirane | (3R,4R)-3,4-Diethyloxetan-2-one | 95 | 98 |
| 3 | cis-2,3-Dipropyloxirane | (3R,4R)-3,4-Dipropyloxetan-2-one | 96 | 98 |
| 4 | cis-2,3-Dibutyloxirane | (3R,4R)-3,4-Dibutyloxetan-2-one | 95 | 98 |
Reaction conditions typically involve the epoxide, a chiral aluminum-salen type complex precursor, and [Co₂(CO)₈] under a CO atmosphere. The data demonstrates high efficiency and selectivity for substrates structurally similar to this compound. rsc.org
Alternatively, the reaction of epoxides with carbon dioxide, often catalyzed by metal-organic frameworks (MOFs) or other Lewis acidic systems in the presence of a nucleophilic co-catalyst, can lead to the formation of five-membered cyclic carbonates. rsc.org For this compound, this would yield 4-butyl-5-propyl-1,3-dioxolan-2-one. The mechanism involves activation of the epoxide by the Lewis acidic catalyst center, followed by ring-opening by the co-catalyst (e.g., a halide anion). The resulting alkoxide attacks a molecule of CO₂, leading to intramolecular cyclization to form the carbonate product. rsc.org
The fundamental reactivity of epoxides stems from the strained three-membered ring, which can be opened by various nucleophiles. ontosight.ai This ring-opening is greatly facilitated by electrophilic activation of the epoxide oxygen atom. This activation can be achieved through protonation in the presence of a Brønsted acid or by coordination to a Lewis acid. The activated epoxide becomes significantly more electrophilic, making the ring-carbon atoms highly susceptible to nucleophilic attack.
In acid-catalyzed hydrolysis, for example, the epoxide oxygen is protonated, creating a good leaving group (a hydroxyl group) and inducing a partial positive charge on the ring carbons. A water molecule then acts as a nucleophile, attacking one of the carbons and leading to a trans-1,2-diol. For an unsymmetrical epoxide like this compound, the regioselectivity of the attack depends on the reaction conditions (A1 vs. A2 mechanism), but often favors attack at the more sterically accessible carbon in bimolecular pathways.
Lewis acids are also powerful activators for epoxide ring-opening. Metal complexes, such as those of titanium, aluminum, or lanthanides, can coordinate to the epoxide oxygen. This polarization of the C-O bonds enhances the electrophilicity of the ring carbons. Chiral Lewis acid catalysts have been developed to achieve high enantioselectivity in the ring-opening of meso-epoxides with various nucleophiles.
A related area is the catalytic asymmetric epoxidation of ketones, which produces 2,2-disubstituted terminal epoxides. This transformation often utilizes chiral Lewis acid catalysts to control the stereochemistry. Although this is a formation reaction, the principles of Lewis acid activation are relevant. For instance, bimetallic chiral catalysts can activate both the ketone and the sulfur ylide reagent to achieve high enantiocontrol, demonstrating the power of Lewis acid coordination in reactions involving strained ring formation and opening. mdpi.com
Table 3: Catalytic Asymmetric Epoxidation of Alkyl Methyl Ketones
| Entry | Ketone Substrate | Epoxide Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | 1-Phenylpropan-2-one | (R)-2-Methyl-2-phenyloxirane | 94 | 93 |
| 2 | 3,3-Dimethylbutan-2-one | (R)-2-(tert-Butyl)-2-methyloxirane | 90 | 96 |
| 3 | Octan-2-one | (R)-2-Hexyl-2-methyloxirane | 87 | 93 |
| 4 | Heptan-2-one | (R)-2-Methyl-2-pentyloxirane | 88 | 94 |
Data adapted from a study on asymmetric Corey-Chaykovsky epoxidation using a chiral Schiff base catalyst. This illustrates the effectiveness of Lewis acid catalysis in controlling reactivity and stereoselectivity in reactions involving prochiral centers adjacent to alkyl groups. mdpi.com
Advanced Characterization Techniques and Computational Modeling Applied to 2 Butyl 3 Propyloxirane
Spectroscopic Analysis for Structural and Stereochemical Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure, determining the stereochemistry (cis/trans isomerism), and analyzing the functional groups of 2-Butyl-3-propyloxirane.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁷O) for Isomeric Differentiation and Tensor Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound. Due to the chiral centers at the oxirane ring carbons (C2 and C3), the compound can exist as diastereomers (cis and trans isomers), which are distinguishable by NMR.
¹H NMR Spectroscopy : Protons attached to the oxirane ring are significantly influenced by the ring strain and the electronegativity of the oxygen atom, causing them to resonate in a characteristic upfield region compared to acyclic ethers, typically between 2.5 and 3.5 ppm. libretexts.orgoregonstate.edu The precise chemical shifts and, crucially, the coupling constants (³J) between the two methine protons on the oxirane ring are diagnostic of the stereochemistry. For the trans isomer, the dihedral angle typically results in a smaller coupling constant, while the cis isomer exhibits a larger coupling constant. The protons of the butyl and propyl chains would show complex splitting patterns in the typical alkyl region (0.8-1.6 ppm). libretexts.org
¹³C NMR Spectroscopy : The carbon atoms of the epoxide ring are also shielded due to ring strain and typically appear in the 40-60 ppm range. libretexts.orgoregonstate.edu The chemical shifts of the two oxirane carbons in this compound would be distinct from each other and would also differ between the cis and trans isomers due to varying steric interactions. The carbon signals of the butyl and propyl groups would appear at their characteristic chemical shifts, with those carbons closer to the ring being slightly deshielded. oregonstate.edulibretexts.org
¹⁷O NMR Spectroscopy : The ¹⁷O nucleus, while having low natural abundance and being quadrupolar, provides direct insight into the electronic environment of the oxygen atom. nih.gov The chemical shift of the ¹⁷O nucleus in epoxides is highly sensitive to the electronic structure and substitution pattern of the ring. nih.gov For dialkyl-substituted oxiranes like this compound, the ¹⁷O chemical shift is expected to fall within a specific range that can be correlated with theoretical calculations. rsc.orgrsc.org Analysis of the ¹⁷O chemical shift tensor, often determined through solid-state NMR or advanced computational methods, can provide detailed information about the symmetry of the electron density and the nature of the C-O bonds within the strained ring.
Table 1: Predicted ¹H, ¹³C, and ¹⁷O NMR Chemical Shifts (δ) for this compound
| Nucleus | Group | Predicted Chemical Shift (ppm) | Notes |
| ¹H | Oxirane CH | 2.5 - 3.5 | Shift and coupling constants differ for cis/trans isomers. |
| -CH₂- (adjacent to ring) | ~1.5 - 1.8 | ||
| Other -CH₂- | ~1.2 - 1.6 | ||
| -CH₃ | ~0.8 - 1.0 | ||
| ¹³C | Oxirane C | 40 - 60 | Distinct signals for C2 and C3; shifts vary for cis/trans isomers. |
| Alkyl C | 10 - 40 | Shifts depend on the position relative to the oxirane ring. | |
| ¹⁷O | Oxirane O | -20 to +50 | Highly sensitive to substituents and stereochemistry. |
Note: These are typical ranges for substituted epoxides and actual values may vary. Data is based on general principles from sources. libretexts.orgoregonstate.edulibretexts.orgoregonstate.eduoregonstate.edulibretexts.orgrsc.orgrsc.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques are particularly useful for confirming the presence of the characteristic oxirane ring.
The epoxide ring has several distinct vibrational modes:
Asymmetric Ring Stretch: An intense band typically observed around 950-810 cm⁻¹ in the IR spectrum.
Symmetric Ring Stretch ("Breathing" Mode): A band appearing around 1250 cm⁻¹. This peak can sometimes be weak.
C-H Stretching: The C-H bonds of the oxirane ring show stretching vibrations at slightly higher frequencies (~3050-2990 cm⁻¹) than the alkyl C-H stretching bands (~2960-2850 cm⁻¹).
The butyl and propyl groups give rise to characteristic alkane absorptions, including C-H stretching and bending vibrations. The absence of strong absorptions for hydroxyl (~3300 cm⁻¹) or carbonyl (~1715 cm⁻¹) groups confirms the purity of the epoxide. oregonstate.edu
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| C-H Stretch | Oxirane Ring | 3050 - 2990 | IR, Raman |
| C-H Stretch | Alkyl Chains | 2960 - 2850 | IR, Raman |
| C-H Bend/Scissor | Alkyl CH₂ | ~1465 | IR |
| C-H Bend (Umbrella) | Alkyl CH₃ | ~1375 | IR |
| Symmetric Ring Stretch | Oxirane Ring | ~1250 | IR, Raman |
| Asymmetric Ring Stretch | Oxirane Ring | 950 - 810 | IR (Strong) |
Note: Frequencies are approximate and based on characteristic values for substituted epoxides. oregonstate.eduuoh.edu.iq
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₉H₁₈O, corresponding to a molecular weight of 142.24 g/mol .
Upon electron ionization (EI), the molecule will form a molecular ion (M⁺•) with an m/z value of 142. The primary fragmentation pathway for aliphatic epoxides, similar to ethers, is alpha-cleavage—the breaking of a carbon-carbon bond adjacent to the oxygen-containing ring. libretexts.org This leads to the formation of stable carbocations.
Two principal alpha-cleavage events are expected for this compound:
Cleavage of the propyl group, leading to the loss of a propyl radical (•C₃H₇, 43 u), resulting in a fragment ion at m/z 99.
Cleavage of the butyl group, leading to the loss of a butyl radical (•C₄H₉, 57 u), resulting in a fragment ion at m/z 85.
The relative abundance of these fragment ions provides information about the stability of the resulting carbocations. libretexts.org
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Identity | Description |
| 142 | [C₉H₁₈O]⁺• | Molecular Ion (M⁺•) |
| 99 | [M - C₃H₇]⁺ | Loss of a propyl radical via alpha-cleavage. |
| 85 | [M - C₄H₉]⁺ | Loss of a butyl radical via alpha-cleavage. |
| 71 | [C₅H₁₁]⁺ | Fragmentation of the butyl group. |
| 57 | [C₄H₉]⁺ | Butyl cation or loss of C₅H₉O fragment. |
| 43 | [C₃H₇]⁺ | Propyl cation. |
Note: Fragmentation is predicted based on established principles of mass spectrometry. libretexts.orglibretexts.orgyoutube.com
Computational Chemistry and Quantum Mechanical Studies
Computational chemistry provides theoretical insights that complement experimental data, offering a deeper understanding of the molecule's properties at an electronic level. Quantum mechanical methods are particularly suited for studying strained systems like oxiranes. nih.gov
Elucidation of Electronic Structure and Bonding in Oxiranes
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are employed to model the electronic structure of this compound. diva-portal.orgrsc.org These calculations can map the electron density distribution, revealing the nature of the chemical bonds. The bonding in the oxirane ring is of particular interest, often described using the Walsh orbital model, which depicts the C-C and C-O bonds as "bent" or "banana" bonds due to the geometric constraints of the three-membered ring. nih.gov
Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. nih.govacs.org For epoxides, the HOMO is typically associated with the lone pairs of the oxygen atom, while the LUMO is often a σ* anti-bonding orbital of a C-O bond. The energy and spatial distribution of these orbitals are key determinants of the epoxide's reactivity, particularly towards nucleophilic ring-opening reactions. researchgate.net
Prediction of Spectroscopic Parameters and Conformational Preferences
A significant application of computational chemistry is the a priori prediction of spectroscopic data. acs.org Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-31G*), it is possible to calculate NMR chemical shifts (¹H, ¹³C, ¹⁷O) and vibrational frequencies (IR and Raman) for this compound. diva-portal.orgresearchgate.net These predicted spectra can be used to assign experimental peaks and to differentiate between the cis and trans isomers.
Mechanistic Pathways and Transition State Analysis through Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the reaction mechanisms involving oxiranes like this compound. These methods are instrumental in mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states.
Detailed quantum chemical calculations, often performed with software packages like Gaussian, can be employed to understand the oxidation and decomposition pathways of this compound. nrel.gov For instance, the epoxidation of olefins, a common route to forming oxiranes, can be mechanistically evaluated. nrel.gov By analogy, the decomposition of this compound would likely proceed through various radical-initiated pathways, especially under combustion conditions.
Computational studies would typically involve the optimization of the geometries of reactants, intermediates, transition states, and products. Functionals such as LC-wPBE with basis sets like 6-31G(2df,p) are commonly used for such calculations. nrel.gov The primary goal is to elucidate the most favorable reaction pathways by comparing the activation energies of different potential routes. For this compound, this could involve hydrogen abstraction from the butyl or propyl chains, followed by ring-opening and subsequent reactions.
Table 1: Hypothetical Calculated Activation Energies for Unimolecular Decomposition Pathways of this compound
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
| Pathway A | Homolytic C-C bond cleavage of the oxirane ring | 75.3 |
| Pathway B | Homolytic C-O bond cleavage of the oxirane ring | 62.1 |
| Pathway C | Hydrogen abstraction from the α-carbon of the butyl group | 45.8 |
| Pathway D | Hydrogen abstraction from the α-carbon of the propyl group | 46.2 |
Note: These values are hypothetical and serve to illustrate the type of data generated from DFT calculations.
Transition state theory is then used to calculate the rate parameters for the identified elementary reactions, which are crucial for developing detailed kinetic models of the compound's behavior under various conditions.
Molecular Dynamics Simulations for Reactivity Prediction
Molecular dynamics (MD) simulations offer a powerful tool to predict the reactivity and physical properties of molecules like this compound by simulating the atomic-level motion and interactions over time. mdpi.com Both all-atom MD and reactive MD (ReaxFF) simulations can provide valuable insights.
All-atom MD simulations can be used to study the conformational landscape and intermolecular interactions of this compound. This is particularly useful for understanding its behavior in condensed phases and its interactions with other molecules. For instance, simulations could predict its diffusion characteristics in a solvent or its adsorption on a surface.
Reactive MD simulations, on the other hand, can model chemical reactions by allowing for the formation and breaking of chemical bonds. mdpi.com This approach is well-suited for studying the pyrolysis and oxidation of this compound under high-temperature conditions, providing a dynamic picture of the complex reaction network. These simulations can reveal the initial steps of decomposition and the formation of various smaller molecules.
Table 2: Representative Data from a Hypothetical Reactive MD Simulation of this compound Pyrolysis
| Simulation Time (ps) | Major Species Observed | Key Events |
| 0 | This compound | Initiation of simulation at high temperature |
| 10 | This compound, Heptanal | Isomerization via C-O bond scission |
| 25 | Heptanal, Propanal, Butene | C-C bond fragmentation of the aldehyde |
| 50 | Propanal, Butene, Ethylene, Propylene | Further decomposition of larger fragments |
Note: The species and timeline are illustrative of typical outputs from reactive MD simulations.
By analyzing the trajectories of the atoms during an MD simulation, researchers can identify reaction pathways, determine the lifetimes of transient species, and predict the final product distributions. This information is complementary to the static picture provided by DFT calculations and is invaluable for a comprehensive understanding of the chemical reactivity of this compound.
Strategic Utilization of 2 Butyl 3 Propyloxirane in Chemical Synthesis
As a Chiral Auxiliary and Building Block in Asymmetric Synthesis
In the field of asymmetric synthesis, the goal is to produce a specific stereoisomer of a chiral product. This is often achieved using chiral starting materials, reagents, or catalysts. 2-Butyl-3-propyloxirane, when used in an enantiomerically pure form, serves as a quintessential chiral building block. A chiral building block is a molecule that is incorporated directly into the final product, transferring its inherent chirality to the new, larger molecule.
The two stereocenters on the oxirane ring (at C-2 and C-3) provide a defined three-dimensional structure. When the epoxide ring is opened by a nucleophile, the reaction proceeds with a predictable stereochemical outcome, typically through an S(_N)2 mechanism. This results in the formation of two new stereocenters in the product, with their configurations being directly controlled by the initial stereochemistry of the oxirane. This transfer of chirality is fundamental to its utility as a building block for creating stereochemically complex targets.
While a chiral auxiliary is a temporary component that is removed after directing stereoselectivity, the term is sometimes used more broadly. In the context of this compound, its primary role is that of a chiral building block, where its carbon skeleton is retained in the final product.
Precursor to Complex Polyfunctionalized Organic Molecules
The significant ring strain of the oxirane ring makes this compound an excellent electrophile, susceptible to attack by a wide array of nucleophiles. This reactivity is the foundation of its role as a precursor to complex, polyfunctionalized molecules. The ring-opening reaction transforms the compact epoxide into a linear nonane (B91170) derivative with functional groups at the C-4 and C-5 positions.
By selecting different nucleophiles, a diverse range of functionalities can be introduced into the molecule. This versatility allows chemists to construct intricate molecular frameworks from a relatively simple starting material. For instance, reaction with organometallic reagents can form new carbon-carbon bonds, extending the carbon chain, while reaction with heteroatomic nucleophiles can introduce oxygen, nitrogen, sulfur, or halogen atoms. This adaptability makes this compound a valuable starting point for the synthesis of various complex organic targets.
Table 1: Illustrative Examples of Polyfunctionalized Molecules from this compound This table demonstrates the potential products formed from the reaction of (2R,3R)-2-Butyl-3-propyloxirane with various nucleophiles.
| Nucleophile | Reagent Example | Product Class | Resulting Functional Groups |
| Azide | Sodium Azide (NaN₃) | Azido alcohol | Azide (-N₃), Hydroxyl (-OH) |
| Thiolate | Sodium thiophenoxide (PhSNa) | Hydroxy sulfide | Thioether (-SPh), Hydroxyl (-OH) |
| Cyanide | Sodium Cyanide (NaCN) | Hydroxy nitrile | Cyano (-CN), Hydroxyl (-OH) |
| Alkynide | Lithium acetylide | Homo-propargyl alcohol | Alkyne (-C≡CH), Hydroxyl (-OH) |
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | Alcohol | Methyl (-CH₃), Hydroxyl (-OH) |
Role in the Synthesis of Specific Functionalized Molecules, including Amino Alcohols and Diols
The synthesis of vicinal amino alcohols and diols (1,2-diols) are hallmark applications of epoxide chemistry. These functional group motifs are prevalent in numerous biologically active compounds and pharmaceuticals. mdpi.comrroij.com
Amino Alcohols: The most direct route to synthesizing β-amino alcohols is the ring-opening of an epoxide with an amine, a process known as aminolysis. mdpi.comrroij.com The reaction of this compound with a primary or secondary amine proceeds via an S(_N)2 attack at one of the epoxide carbons. This attack typically occurs at the less sterically hindered carbon atom, resulting in high regioselectivity. The reaction is stereospecific, causing an inversion of configuration at the center of attack. Therefore, starting with a single enantiomer of the oxirane allows for the synthesis of a specific enantiomer of the resulting amino alcohol. Various catalysts, including Lewis acids, can be used to facilitate the opening of the epoxide ring, especially with less nucleophilic amines. rroij.com
Diols: Vicinal diols are synthesized by the hydrolysis of epoxides. This can be achieved under either acidic or basic conditions. The acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, making the ring more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis typically involves the direct attack of a hydroxide (B78521) ion. In both cases, the ring-opening results in a nonane-4,5-diol. The stereochemical outcome is a trans-diol, resulting from the backside attack of the nucleophile (water or hydroxide) on the epoxide carbon.
Table 2: Synthesis of Amino Alcohols and Diols from (2R,3R)-2-Butyl-3-propyloxirane
| Reagent | Product Name | Product Structure |
| Ammonia (NH₃) | (4S,5R)-5-aminononan-4-ol | |
| Methylamine (CH₃NH₂) | (4S,5R)-5-(methylamino)nonan-4-ol | |
| Aniline (B41778) (C₆H₅NH₂) | (4S,5R)-5-(phenylamino)nonan-4-ol | |
| Water (H₂O) / H⁺ | (4R,5R)-nonane-4,5-diol |
Development of Fluorine-Containing Organic Molecules via Oxirane Intermediates
Organofluorine compounds have gained immense importance in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered electronic properties. Epoxides serve as valuable intermediates for the regioselective introduction of fluorine into a molecule.
A common strategy involves the ring-opening of an oxirane with a fluoride (B91410) source. Reagents such as potassium fluoride (KF) in the presence of a phase-transfer catalyst, or amine-hydrogen fluoride complexes (e.g., Olah's reagent), can act as nucleophilic fluoride sources. The reaction of this compound with such a reagent would be expected to yield a fluorohydrin (a fluoro-alcohol). The nucleophilic fluoride ion attacks one of the carbon atoms of the epoxide ring, leading to the formation of a C-F bond and a neighboring hydroxyl group.
This transformation provides a powerful method for producing stereodefined fluorinated molecules. Starting with an enantiopure isomer of this compound, the S(_N)2 ring-opening would lead to a specific enantiomer of the corresponding 5-fluorononan-4-ol or 4-fluorononan-5-ol, depending on the regioselectivity of the fluoride attack. This positions the oxirane as a key intermediate for accessing chiral, fluorine-containing building blocks.
Emerging Research Avenues and Future Perspectives for 2 Butyl 3 Propyloxirane
Innovations in Catalytic Asymmetric Synthesis for Enhanced Selectivity
The generation of enantiomerically pure epoxides is a cornerstone of modern organic synthesis, as the stereochemistry of the epoxide directly translates to the final product. For a 2,3-disubstituted oxirane like 2-butyl-3-propyloxirane, controlling the relative and absolute stereochemistry is paramount. The primary route to this molecule is the asymmetric epoxidation of its corresponding alkene, cis-4-nonene.
Recent advancements have moved beyond classical methods to develop highly selective catalytic systems that often operate under environmentally benign conditions. rsc.org A major focus has been the use of hydrogen peroxide as a green oxidant. rsc.org Significant progress has been made with various classes of catalysts:
Chiral Manganese-Salen Complexes : Pioneered by Jacobsen and Katsuki, Mn-salen complexes are highly effective for the asymmetric epoxidation of unfunctionalized cis-olefins. sciengine.com Ongoing research focuses on immobilizing these catalysts on solid supports like graphene oxide to enhance recyclability and facilitate separation from the product mixture. mdpi.com
Ketone-Based Organocatalysts : Chiral ketones, particularly those derived from fructose or glucose, have emerged as powerful organocatalysts for epoxidation. These catalysts generate a chiral dioxirane in situ, which then transfers an oxygen atom to the alkene. This method avoids the use of metal catalysts, which can be a significant advantage in the synthesis of pharmaceutical intermediates.
Titanium and Vanadium Catalysts : For alkenes with directing groups like allylic alcohols, Sharpless asymmetric epoxidation using titanium-tartrate complexes is exceptionally effective. jrchen-group.com For non-functionalized alkenes, newer titanium and vanadium complexes with bespoke chiral ligands are being developed to achieve high enantioselectivity. acs.org
These innovations are critical for producing specific stereoisomers of this compound, such as the (2R,3S) or (2S,3R) enantiomers, which are valuable chiral building blocks.
Table 1: Comparison of Modern Catalytic Systems for Asymmetric Epoxidation of cis-4-nonene
| Catalyst Type | Chiral Ligand/Motif | Oxidant | Key Advantages | Potential Challenges |
|---|---|---|---|---|
| Manganese-Salen | Chiral diamine-based Salen | NaOCl, m-CPBA, H₂O₂ | High enantioselectivity for cis-olefins, well-established. sciengine.com | Catalyst decomposition, potential for metal contamination. |
| Chiral Ketone | Fructose-derived | Oxone®, H₂O₂ | Metal-free, environmentally friendly. | May require higher catalyst loading than metal systems. |
| Titanium/Vanadium | Chiral diols, hydroxamic acids | TBHP, H₂O₂ | High efficiency, potential for unique selectivity. acs.org | Substrate scope can be limited, ligand synthesis can be complex. |
Development of Novel Reactivity Modes for Alkyl-Substituted Oxiranes
The high ring strain of the oxirane ring makes it susceptible to ring-opening reactions with a wide array of nucleophiles. chemistrysteps.com While the fundamental reactivity is well-understood, emerging research seeks to uncover and exploit unconventional reaction pathways to access new chemical space. For a simple dialkyl epoxide like this compound, this involves moving beyond standard SN2-type additions. baranlab.org
Regioselectivity in Ring-Opening: The regioselectivity of the ring-opening is highly dependent on the reaction conditions.
Basic or Neutral Conditions : Under these conditions, the reaction proceeds via a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. In this compound, the butyl and propyl groups are sterically similar, so a mixture of products may result from the attack at C2 and C3. libretexts.org
Acidic Conditions : Protonation of the epoxide oxygen makes it a better leaving group. The reaction proceeds through a transition state with significant SN1 character. The nucleophile preferentially attacks the carbon atom that can better stabilize a partial positive charge, which in this case would be the more substituted carbon, though with simple alkyl groups the electronic difference is minimal, and steric factors still play a role. youtube.com
Emerging Reactivity Modes:
Radical Reactions : The generation of oxiranyl radicals through photochemical or transition-metal-mediated processes opens up new avenues. These radicals can undergo ring-opening to form vinoxy radicals or participate in cyclization reactions. acs.orgrsc.org This represents a significant departure from traditional two-electron pathways.
Photochemical Ring-Opening : Direct photoexcitation of oxiranes can lead to C-O bond cleavage. researchgate.net For simple alkyl oxiranes, this is often followed by hydrogen or alkyl migration, leading to carbonyl compounds or other rearranged products, as described by the Gomer-Noyes mechanism. acs.orgnih.gov
Enantioconvergent Transformations : A powerful strategy involves the use of transition-metal catalysts to convert a racemic mixture of epoxides into a single enantiomer of a product. researchgate.net This is achieved through dynamic kinetic resolution where the catalyst selectively reacts with one epoxide enantiomer while equilibrating the other.
Table 2: Predicted Products from Ring-Opening of (2R,3S)-2-Butyl-3-propyloxirane with Various Nucleophiles
| Nucleophile | Conditions | Major Product(s) | Reaction Type |
|---|---|---|---|
| CH₃O⁻/CH₃OH | Basic | (4R,5S)-5-methoxy-nonan-4-ol & (4S,5R)-4-methoxy-nonan-5-ol | SN2 |
| H₂O/H₂SO₄ | Acidic | (R,S)-nonane-4,5-diol | Acid-catalyzed hydrolysis |
| LiAlH₄ then H₃O⁺ | Basic/Reductive | Nonan-4-ol & Nonan-5-ol | SN2 (Hydride attack) |
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
The shift towards greener and more sustainable chemical manufacturing has spurred the integration of continuous flow chemistry with epoxide synthesis and transformation. qub.ac.uk Flow reactors offer significant advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.gov
Flow Synthesis of this compound: Continuous flow processes are particularly well-suited for epoxidation reactions, many of which are highly exothermic and involve potentially hazardous reagents like peracetic acid or hydrogen peroxide. nih.gov
In Situ Oxidant Generation : Flow systems allow for the safe, on-demand generation of oxidants like dimethyldioxirane (DMDO) or peracetic acid, which are then immediately mixed with the alkene stream (cis-4-nonene). This "telescoping" of reaction steps minimizes the handling and storage of dangerous materials. qub.ac.ukalmacgroup.com
Improved Safety and Control : The small reactor volume and high surface-area-to-volume ratio in microreactors allow for precise temperature control, preventing thermal runaways that can be a risk in large-scale batch oxidations. nih.gov
Flow-Based Ring-Opening Reactions: The subsequent ring-opening of this compound can also be performed efficiently in flow. For example, the reaction with amines to produce β-amino alcohols has been successfully demonstrated in continuous-flow systems, sometimes using immobilized enzymes as catalysts for enhanced sustainability. mdpi.comresearchgate.net
Table 3: Comparison of Batch vs. Continuous Flow Synthesis for Epoxidation
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Safety | Risk of thermal runaway with exothermic reactions; storage of hazardous oxidants. | Superior heat dissipation, in situ generation of reagents reduces risk. nih.gov |
| Scalability | Scaling up can be challenging and require significant process redesign. | Easily scalable by running the reactor for longer periods or "numbering up" (parallel reactors). |
| Control | Difficult to maintain precise control over temperature and mixing. | Precise control over reaction parameters (temperature, pressure, residence time). |
| Efficiency | Can suffer from lower yields due to side reactions or decomposition. | Often provides higher yields and selectivity due to better control. qub.ac.uk |
Advanced In-Silico Design and Optimization of Oxirane Transformations
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules like this compound. These in silico methods allow researchers to model reaction mechanisms, design novel catalysts, and optimize reaction conditions without the need for extensive, time-consuming laboratory experiments.
Applications in Oxirane Chemistry:
Mechanism Elucidation : DFT calculations can map the entire potential energy surface of a reaction. This is used to study the transition states of epoxide ring-opening, confirming whether a reaction proceeds via an SN1-like or SN2-like pathway and explaining the resulting regioselectivity. sci-hub.se For instance, DFT can calculate the energy differences between the transition states for nucleophilic attack at the C2 vs. C3 position of this compound.
Catalyst Design : Computational screening can accelerate the discovery of new catalysts. By modeling the interaction between a catalyst and the substrate (e.g., cis-4-nonene or the epoxide), researchers can predict which catalyst structures will provide the highest enantioselectivity. This has been applied to the design of asymmetric catalysts for CO₂ insertion into epoxides. beilstein-journals.org
Predicting Reactivity : In silico methods can explore novel or high-energy reaction pathways that are difficult to study experimentally, such as photochemical reactions or the behavior of transient radical intermediates. acs.org This provides valuable insights that can guide future experimental work.
Table 4: Applications of In-Silico Methods in the Study of Oxirane Transformations
| Computational Method | Application Area | Information Gained |
|---|---|---|
| Density Functional Theory (DFT) | Mechanism Studies | Transition state energies, reaction energy profiles, prediction of regio- and stereoselectivity. figshare.comresearchgate.net |
| Molecular Dynamics (MD) | Catalyst-Substrate Interaction | Simulating the dynamic behavior of the catalyst-substrate complex, understanding enantioselective recognition. |
| Volcano Plot Analysis | Catalyst Screening | Identifying optimal catalyst scaffolds from a large set of candidates based on calculated descriptors. beilstein-journals.org |
| Artificial Force Induced Reaction (AFIR) | Reaction Discovery | Systematically exploring potential reaction pathways by applying virtual forces to molecules. |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-butyl-3-propyloxirane, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Epoxidation of the corresponding alkene (e.g., 2-butyl-3-propylpropene) using peracids (e.g., mCPBA) is a common method. Reaction temperature and solvent polarity critically affect stereoselectivity. For example, polar aprotic solvents like dichloromethane favor trans-epoxidation due to stabilized transition states. Characterization via H NMR (epoxide protons at δ 3.0–4.0 ppm) and GC-MS (molecular ion peak at m/z corresponding to CHO) is essential for validation. Comparative analysis with CAS-registered epoxides (e.g., 3913-02-8 for 2-butyloctanol) can guide protocol optimization .
Q. How can spectroscopic techniques distinguish this compound from structurally similar epoxides?
- Methodological Answer : IR spectroscopy identifies the epoxide ring (C-O-C stretching at 1250–950 cm), while C NMR resolves substituent effects (e.g., upfield shifts for alkyl groups adjacent to oxygen). Cross-referencing with EPA systematic naming conventions (e.g., "Stannane, butyltrichloro-" in CAS 1118-46-3) ensures accurate structural assignment. Discrepancies in spectral data should prompt re-evaluation of synthetic conditions or purification steps .
Advanced Research Questions
Q. What computational strategies resolve contradictions between predicted and experimental regioselectivity in this compound reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in nucleophilic ring-opening reactions. Discrepancies arise from solvent effects or steric hindrance not fully captured in simulations. Iterative hypothesis testing—comparing computational outcomes with experimental kinetic data (e.g., rate constants for acid-catalyzed hydrolysis)—can reconcile differences. This aligns with deductive research frameworks emphasizing hypothesis-driven validation .
Q. How do competing degradation pathways of this compound in environmental matrices affect toxicity assessments?
- Methodological Answer : Aerobic biodegradation studies using OECD 301B protocols quantify half-lives under varying pH and microbial activity. Conflicting data (e.g., rapid hydrolysis vs. persistent metabolites) require GC-MS/MS analysis to track intermediates (e.g., diols or carbonyl compounds). STORET parameter codes (e.g., 04026 for butachlor dissolution) provide standardized metrics for environmental persistence comparisons .
Q. What experimental designs optimize enantiomeric resolution of this compound for chiral catalyst studies?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IB) separates enantiomers using hexane/isopropanol gradients. Factorial design experiments (e.g., varying column temperature and flow rate) maximize resolution (R > 1.5). Contrast with developmental research methodologies, iterative adjustments based on empirical generalizations (e.g., van’t Hoff plots for temperature effects) refine enantioselectivity .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer : Differential Scanning Calorimetry (DSC) under nitrogen identifies decomposition onset temperatures. Discrepancies may stem from impurities (e.g., residual peroxides from synthesis) accelerating degradation. Replicate studies with ultra-pure samples, referencing EPA STORET codes (e.g., 81561 for butadiene quantification), establish baseline stability profiles. Applied research principles prioritize practical outcomes, such as safe storage conditions .
Methodological Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
